2-Methyl-2-(piperidin-1-yl)propanal
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Overview
Description
“2-Methyl-2-(piperidin-1-yl)propanal” is a chemical compound with the molecular formula C9H17NO . It is used in proteomics research .
Synthesis Analysis
The synthesis of piperidine-containing compounds, such as “2-Methyl-2-(piperidin-1-yl)propanal”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of recent research .Molecular Structure Analysis
The molecular structure of “2-Methyl-2-(piperidin-1-yl)propanal” is represented by the InChI code1S/C9H17NO/c1-9(2,8-11)10-6-4-3-5-7-10/h8H,3-7H2,1-2H3
. This indicates that the molecule consists of a piperidine ring attached to a propanal group with a methyl substitution. Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-2-(piperidin-1-yl)propanal” include a molecular weight of 155.24 , a density of 0.963g/cm3 , and a boiling point of 199.7ºC at 760 mmHg . The compound is stored under inert gas at 4C .Scientific Research Applications
Role in Drug Design
Piperidine derivatives, such as 2-methyl-2-piperidinopropanal, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The piperidine moiety is a common structure in many drugs, making 2-methyl-2-piperidinopropanal a valuable compound in drug design .
Synthesis of Piperidine Derivatives
2-methyl-2-piperidinopropanal can be used in the synthesis of various piperidine derivatives . These derivatives are formed through intra- and intermolecular reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological Activity
Piperidine derivatives, including 2-methyl-2-piperidinopropanal, have shown a wide range of biological activities . They have been evaluated for their potential as drugs, with many showing promising results .
Pharmacological Activity
The pharmacological applications of synthetic and natural piperidines, including 2-methyl-2-piperidinopropanal, have been extensively studied . These studies have led to the discovery of potential drugs containing the piperidine moiety .
Multicomponent Reactions
2-methyl-2-piperidinopropanal can be used in multicomponent reactions . These reactions are a type of chemical reaction in which three or more reactants combine to form a product .
Synthesis of Antiviral Agents
There is potential for 2-methyl-2-piperidinopropanal to be used in the synthesis of new isatin derivatives as broad-spectrum antiviral agents . This could be a significant application given the ongoing need for effective antiviral treatments .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-2-piperidin-1-ylpropanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2,8-11)10-6-4-3-5-7-10/h8H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDZEESTYAQLEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)N1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501922 |
Source
|
Record name | 2-Methyl-2-(piperidin-1-yl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16042-93-6 |
Source
|
Record name | α,α-Dimethyl-1-piperidineacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16042-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-2-(piperidin-1-yl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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